

An In-depth Technical Guide to the Physicochemical Properties of D-Panose

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Compound of Interest

Compound Name: *D-Panose*

Cat. No.: *B1197878*

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Introduction

D-Panose is a trisaccharide composed of three glucose units linked in the sequence α -D-glucopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.[1] As a component of isomaltooligosaccharides, it is found in some food products and is of interest for its potential prebiotic properties.[2][3][4] A thorough understanding of its physicochemical properties is essential for its application in research, food science, and drug development. This guide provides a comprehensive overview of the core physicochemical characteristics of **D-Panose**, detailed experimental protocols for their determination, and a visualization of its enzymatic hydrolysis pathway.

Physicochemical Properties of D-Panose

The fundamental physicochemical properties of **D-Panose** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	References
IUPAC Name	O- α -D-Glucopyranosyl-(1 \rightarrow 6)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- D-glucose	[1]
Synonyms	4- α -Isomaltosylglucose, Glc(α 1 \rightarrow 6)Glc(α 1 \rightarrow 4)Glc	
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	
Molecular Weight	504.44 g/mol	
Appearance	White to off-white powder/crystalline solid	
Melting Point	223 °C (decomposes)	
Boiling Point	960.0 \pm 65.0 °C (Predicted)	
Solubility in Water	125 mg/mL (247.80 mM)	
Specific Rotation [α] _D ²⁰	+154° (c=2, H ₂ O)	

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of **D-Panose** are outlined below. These protocols are based on standard analytical techniques for carbohydrates.

Determination of Melting Point

Apparatus:

- Capillary melting point apparatus
- Mortar and pestle
- Capillary tubes (sealed at one end)

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **D-Panose** is placed in a capillary tube and packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (223 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. Note that **D-Panose** decomposes at its melting point.

Determination of Solubility in Water

Apparatus:

- Analytical balance
- Volumetric flasks
- Magnetic stirrer and stir bar
- Temperature-controlled water bath (set to 25 °C)
- Centrifuge
- Spectrophotometer or Refractometer

Procedure:

- **Preparation of Supersaturated Solution:** An excess amount of **D-Panose** is added to a known volume of deionized water in a volumetric flask.

- **Equilibration:** The flask is placed in a temperature-controlled water bath set at 25 °C and stirred vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand in the water bath for several hours to allow undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.
- **Quantification:** A known volume of the clear supernatant is carefully removed and its concentration is determined. This can be done by evaporating the solvent and weighing the residue, or by using an analytical technique such as refractometry or a colorimetric assay (e.g., phenol-sulfuric acid method) against a standard curve of known **D-Panose** concentrations.
- The solubility is expressed in g/L or mg/mL.

Determination of Specific Rotation

Apparatus:

- Polarimeter (using a sodium D-line lamp, 589 nm)
- Polarimeter sample tube (e.g., 1 dm length)
- Analytical balance
- Volumetric flask (e.g., 10 mL)

Procedure:

- **Solution Preparation:** A precise amount of **D-Panose** (e.g., 200 mg) is weighed and dissolved in a 10 mL volumetric flask with deionized water to create a solution of known concentration ($c = 2 \text{ g/100 mL}$ or 0.02 g/mL).
- **Blank Measurement:** The polarimeter tube is filled with deionized water (the solvent) and the optical rotation is measured and set to zero.
- **Sample Measurement:** The tube is rinsed and filled with the **D-Panose** solution. The optical rotation (α) is then measured at a constant temperature (20 °C).

- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.
- The specific rotation is reported with the temperature and wavelength, e.g., $[\alpha]_D^{20}$.

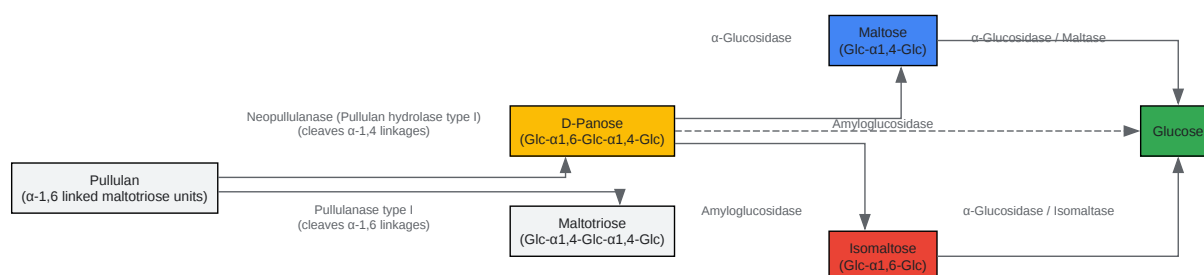
Biological Role and Metabolism

D-Panose is recognized for its potential as a prebiotic. It is not readily hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact. In the colon, it can be selectively fermented by beneficial gut bacteria, such as *Bifidobacterium* species. This fermentation process leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which are beneficial for gut health.

The enzymatic hydrolysis of **D-Panose** and its parent polysaccharide, pullulan, is a key process in its metabolism by various microorganisms. Different types of pullulanases exhibit distinct specificities in breaking down the glycosidic linkages of pullulan, leading to the formation of **D-Panose** among other products.

Visualization of Enzymatic Hydrolysis

The following diagram illustrates the enzymatic degradation of pullulan, a polysaccharide composed of maltotriose units linked by α -1,6 glycosidic bonds, into **D-Panose** and its subsequent hydrolysis.



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Caption: Enzymatic degradation pathway of pullulan to **D-Panose** and its subsequent hydrolysis products.

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